3,4-Dimethoxyfuran-2-carbonyl chloride
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Overview
Description
3,4-Dimethoxyfuran-2-carbonyl chloride is an organic compound with the molecular formula C7H7ClO4 It is a derivative of furan, a heterocyclic organic compound, and features two methoxy groups attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxyfuran-2-carbonyl chloride typically involves the chlorination of 3,4-dimethoxyfuran-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the chlorinating agents and by-products.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxyfuran-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 3,4-dimethoxyfuran-2-carboxylic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dichloromethane, chloroform, and other inert solvents.
Major Products:
Amides, Esters, and Thioesters: Formed from substitution reactions.
3,4-Dimethoxyfuran-2-carboxylic Acid: Formed from hydrolysis.
Scientific Research Applications
3,4-Dimethoxyfuran-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of functionalized materials and polymers.
Biological Studies: Its derivatives may be studied for potential biological activities and medicinal properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyfuran-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, the acylated products may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2,5-Dimethylfuran-3-carbonyl chloride: Another furan derivative with similar reactivity but different substitution pattern.
2,5-Dimethoxyfuran: A related compound with methoxy groups but lacking the carbonyl chloride functionality.
Uniqueness: 3,4-Dimethoxyfuran-2-carbonyl chloride is unique due to the presence of both methoxy groups and the reactive carbonyl chloride functionality. This combination allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
717871-81-3 |
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Molecular Formula |
C7H7ClO4 |
Molecular Weight |
190.58 g/mol |
IUPAC Name |
3,4-dimethoxyfuran-2-carbonyl chloride |
InChI |
InChI=1S/C7H7ClO4/c1-10-4-3-12-6(7(8)9)5(4)11-2/h3H,1-2H3 |
InChI Key |
ATNWFHXGTVKDMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=COC(=C1OC)C(=O)Cl |
Origin of Product |
United States |
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